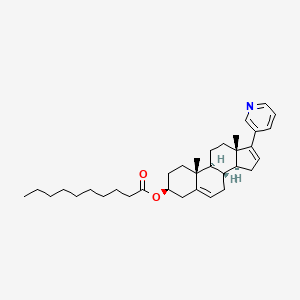
Abiraterone decanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Abiraterone decanoate: is a synthetic steroidal compound that is primarily investigated for its potential in treating advanced prostate cancer. It is a prodrug of abiraterone, designed to provide a controlled release and long-acting inhibition of the enzyme cytochrome P450 17A1 (CYP17A1), which is crucial for androgen biosynthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of abiraterone decanoate involves the esterification of abiraterone with decanoic acid. This process typically requires the use of a catalyst, such as a strong acid (e.g., sulfuric acid) or a coupling agent like dicyclohexylcarbodiimide (DCC), to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Abiraterone decanoate undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include abiraterone, decanoic acid, and various oxidized or reduced derivatives of abiraterone .
Wissenschaftliche Forschungsanwendungen
Abiraterone decanoate has a wide range of scientific research applications:
Wirkmechanismus
Abiraterone decanoate exerts its effects by inhibiting the enzyme CYP17A1, which is involved in the biosynthesis of androgens, including testosterone. By blocking this enzyme, this compound reduces the production of androgens, which are essential for the growth of prostate cancer cells . The molecular targets include the CYP17A1 enzyme and androgen receptors, which are crucial for the proliferation of prostate cancer cells .
Vergleich Mit ähnlichen Verbindungen
Abiraterone acetate: Another prodrug of abiraterone, used for the same therapeutic purpose but with different pharmacokinetic properties.
Enzalutamide: A non-steroidal antiandrogen that also targets androgen receptors but through a different mechanism.
Finasteride: An inhibitor of 5-alpha-reductase, another enzyme involved in androgen biosynthesis.
Uniqueness: Abiraterone decanoate is unique due to its long-acting formulation, which allows for sustained release and prolonged inhibition of CYP17A1. This makes it potentially more effective in maintaining therapeutic levels of the drug over extended periods compared to other similar compounds .
Eigenschaften
CAS-Nummer |
2486052-18-8 |
|---|---|
Molekularformel |
C34H49NO2 |
Molekulargewicht |
503.8 g/mol |
IUPAC-Name |
[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] decanoate |
InChI |
InChI=1S/C34H49NO2/c1-4-5-6-7-8-9-10-13-32(36)37-27-18-20-33(2)26(23-27)14-15-28-30-17-16-29(25-12-11-22-35-24-25)34(30,3)21-19-31(28)33/h11-12,14,16,22,24,27-28,30-31H,4-10,13,15,17-21,23H2,1-3H3/t27-,28-,30-,31-,33-,34+/m0/s1 |
InChI-Schlüssel |
XPCSGTPPHYORKJ-YHXMLEJGSA-N |
Isomerische SMILES |
CCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC=C4C5=CN=CC=C5)C)C |
Kanonische SMILES |
CCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


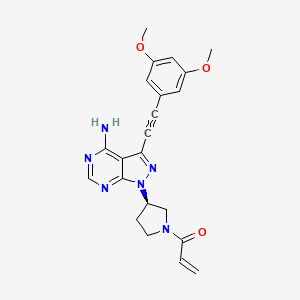
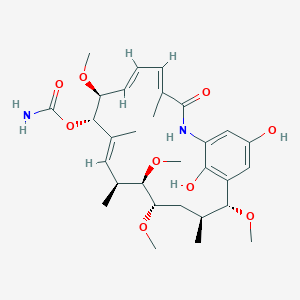
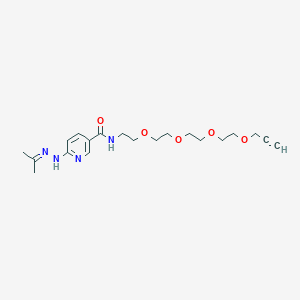
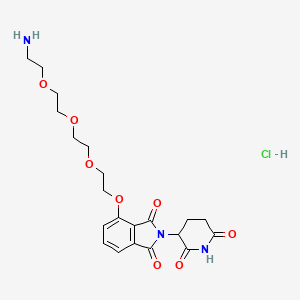
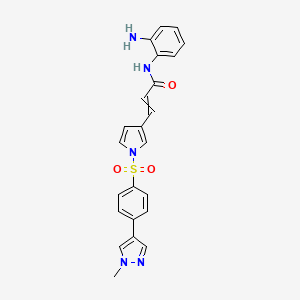
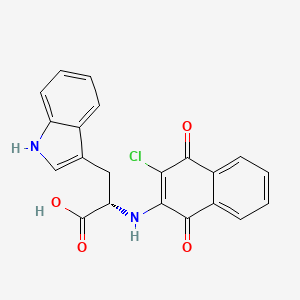

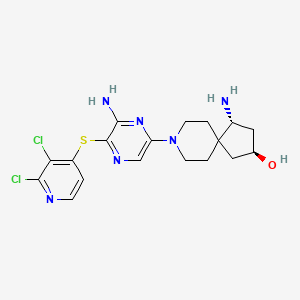
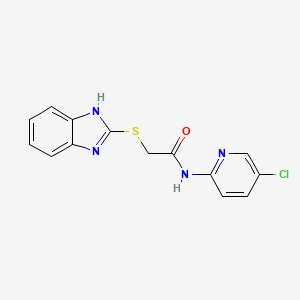
![(1R,2S,5S)-3-[2-(4-methoxyphenoxy)acetyl]-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B15073793.png)
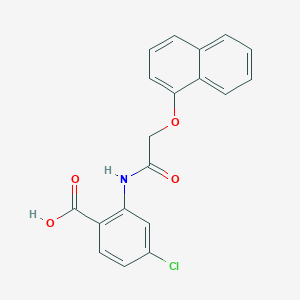
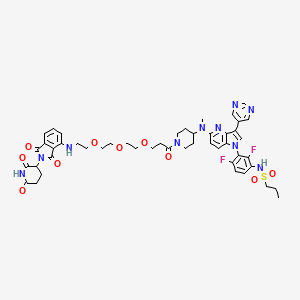
![(3R)-3-[4-[[2-(2,6-dimethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B15073805.png)
![tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate](/img/structure/B15073806.png)
